N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Description
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
A study by Kantekin et al. (2015) focused on the synthesis and characterization of novel metallophthalocyanines, providing insights into the electrochemical and spectroelectrochemical properties of peripherally octa-substituted derivatives (Kantekin et al., 2015). This research could be indirectly relevant to understanding the synthesis pathways and characterization techniques applicable to the compound of interest.
Pharmacological Potential Exploration
Another study conducted by Purushotham and Poojary (2018) explored the antitubercular potential of N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide through docking studies, indicating the methodology for assessing biological activity and potential pharmacological applications of similar compounds (Purushotham & Poojary, 2018).
Novel Functionalized Ligands
Research by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for inhibiting cyclooxygenase-2 (COX-2) enzymes demonstrates the process of enhancing selectivity through structural modifications. This highlights the importance of functional groups in determining the biological activity and specificity of compounds, which may be relevant for the design and application of the compound (Hashimoto et al., 2002).
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-13-5-8-15(27-2)17(12-13)29(25,26)20-9-10-22-19(24)23(14-6-7-14)18(21-22)16-4-3-11-28-16/h3-5,8,11-12,14,20H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQECXXUGESHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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